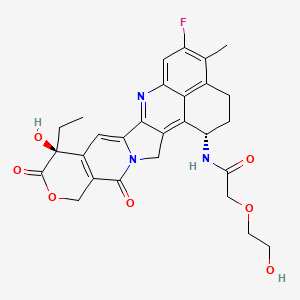
Exatecan-amide-CH2-O-CH2-CH2-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exatecan-amide-CH2-O-CH2-CH2-OH is a derivative of Exatecan, a compound known for its potential in cancer research. This compound is primarily used in the study of cell proliferative diseases such as cancer .
Preparation Methods
The synthesis of Exatecan-amide-CH2-O-CH2-CH2-OH involves several steps. The compound is derived from Exatecan through a series of chemical reactions. The specific synthetic routes and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Exatecan-amide-CH2-O-CH2-CH2-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Exatecan-amide-CH2-O-CH2-CH2-OH has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of chemical reactions and mechanisms.
Biology: It is used to study cell proliferation and apoptosis in various cell lines.
Medicine: It is investigated for its potential as an anti-cancer agent, particularly in the treatment of cell proliferative diseases.
Industry: It is used in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of Exatecan-amide-CH2-O-CH2-CH2-OH involves its interaction with specific molecular targets and pathways. It is known to inhibit topoisomerase I, an enzyme involved in DNA replication. This inhibition leads to the accumulation of DNA breaks, ultimately resulting in cell death. The compound also affects various signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Exatecan-amide-CH2-O-CH2-CH2-OH is unique compared to other similar compounds due to its specific chemical structure and mechanism of action. Similar compounds include:
Exatecan: The parent compound from which this compound is derived.
Camptothecin: Another topoisomerase I inhibitor with a similar mechanism of action.
Irinotecan: A derivative of Camptothecin used in cancer therapy
This compound stands out due to its enhanced solubility and potential for targeted delivery in cancer therapy .
Properties
Molecular Formula |
C28H28FN3O7 |
|---|---|
Molecular Weight |
537.5 g/mol |
IUPAC Name |
N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-(2-hydroxyethoxy)acetamide |
InChI |
InChI=1S/C28H28FN3O7/c1-3-28(37)17-8-21-25-15(10-32(21)26(35)16(17)11-39-27(28)36)24-19(30-22(34)12-38-7-6-33)5-4-14-13(2)18(29)9-20(31-25)23(14)24/h8-9,19,33,37H,3-7,10-12H2,1-2H3,(H,30,34)/t19-,28-/m0/s1 |
InChI Key |
GFNRPJNWZBIQED-VKGTZQKMSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCCO)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















